molecular formula C10H6Cl2F2O3 B13727880 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13727880
M. Wt: 283.05 g/mol
InChI Key: DTRPNPKQKNAVJC-DUXPYHPUSA-N
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Description

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

The synthesis of 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloro-2-(difluoromethoxy)benzene.

    Reaction Conditions: The key step involves the formation of the acrylic acid moiety through a series of reactions, including halogenation, esterification, and hydrolysis.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The presence of halogens allows for nucleophilic substitution reactions, leading to the formation of various substituted products.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid can be compared with similar compounds such as:

    3,4-Dichloro-2-(difluoromethoxy)phenol: Similar in structure but lacks the acrylic acid moiety.

    2,4-Dichloro-3-(difluoromethoxy)phenyl)boronic acid: Contains a boronic acid group instead of the acrylic acid moiety.

    3,3-Dichloro-2-Phosphonomethyl-Acrylic Acid: Contains a phosphonomethyl group, leading to different chemical properties and applications.

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[3,4-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)9(8(6)12)17-10(13)14/h1-4,10H,(H,15,16)/b4-2+

InChI Key

DTRPNPKQKNAVJC-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C=C/C(=O)O)OC(F)F)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)OC(F)F)Cl)Cl

Origin of Product

United States

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